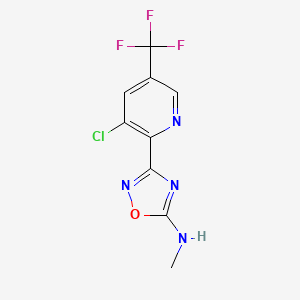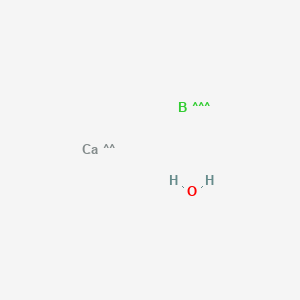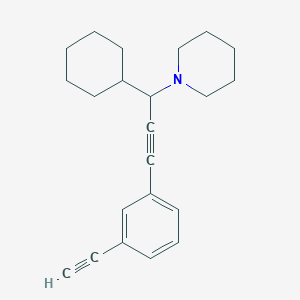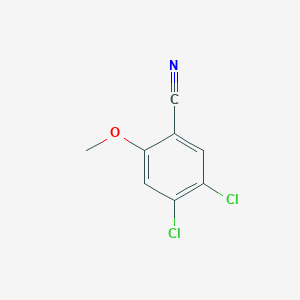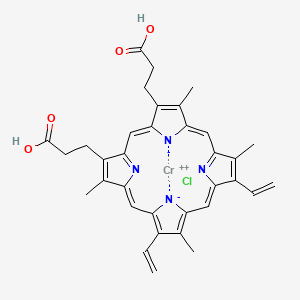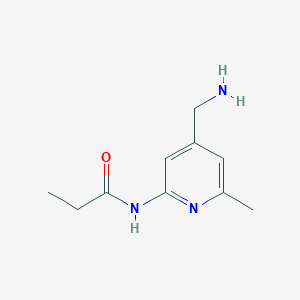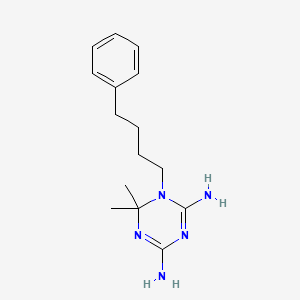
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a nitroanilino group, and an oxopentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common synthetic route involves the following steps:
- Protection of the amino group using a suitable protecting group.
- Formation of the peptide bond between the protected amino acid and the nitroanilino derivative.
- Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-amino-5-(2-aminoethyl)amino-pentanoic acid
- N-(4-nitrophenyl)-2-aminoacetamide
- 5-oxopentanoic acid derivatives
Uniqueness
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H16N4O6 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N4O6/c14-7-11(18)16(10(13(15)21)5-6-12(19)20)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,21)(H,19,20)/t10-/m0/s1 |
InChI Key |
AQYCNMRBXQDSAY-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1N([C@@H](CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N(C(CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


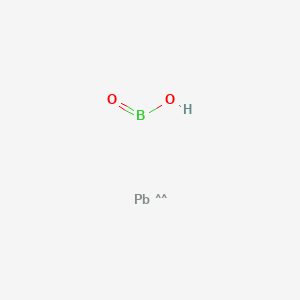
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
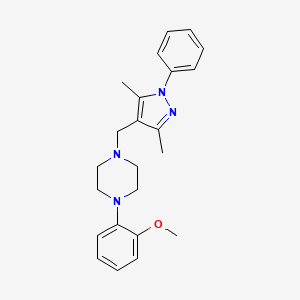
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
